molecular formula C19H22N2O4S B3000927 3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034308-17-1

3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B3000927
CAS No.: 2034308-17-1
M. Wt: 374.46
InChI Key: YUAKMFOONKKDSJ-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound offered for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or human use. Researchers can utilize this chemical as a building block or intermediate in various discovery processes, including medicinal chemistry and drug discovery. The piperidine-carbonyl scaffold is a common motif in pharmaceutical research, and the presence of both benzylsulfonyl and N-methylpyridone functional groups may contribute to its biological activity and physicochemical properties, making it a valuable scaffold for developing enzyme inhibitors or other bioactive molecules. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-benzylsulfonylpiperidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20-11-5-8-17(18(20)22)19(23)21-12-9-16(10-13-21)26(24,25)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAKMFOONKKDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial and Anticancer Applications

3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibits significant biological activity, particularly in antimicrobial and anticancer areas. Studies suggest it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis. It has also been shown to interfere with cellular signaling pathways associated with cancer progression, potentially offering therapeutic benefits in oncology. Its antimicrobial activity is linked to its ability to bind and inhibit enzymes critical for bacterial survival, and in cancer research, it is believed to modulate pathways involved in cell proliferation and apoptosis, suggesting potential for use in combination therapies.

Structural Features and Activity

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities and reactivity profiles compared to similar compounds.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(benzoyl)piperidinePiperidine ring with a benzoyl groupLacks the sulfonamide functionality
3-(4-fluorobenzyl)piperidinePiperidine ring with a fluorobenzene substituentContains fluorine which may alter biological activity
1-benzylpiperazinePiperazine ring with benzyl substituentDifferent ring structure (piperazine vs piperidine)
4-(methylsulfonyl)piperidineSimilar piperidine core but with methylsulfonyl groupVariation in sulfonamide group affecting reactivity

Mechanism of Action

The mechanism of action of 3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridinone Cores

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 36721-61-6)
  • Key differences : Replaces the 3-position piperidine-carbonyl-benzylsulfonyl group with a hydroxymethyl substituent.
  • Absence of the sulfonyl-piperidine moiety limits interactions with sulfonyl-dependent targets (e.g., proteases or kinases).
3-((4-Benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 939242-61-2)
  • Key differences : Features a pyridin-4-ylmethyl group and lacks the sulfonyl moiety.
  • Implications: The benzylpiperidine group may enhance lipophilicity, favoring blood-brain barrier penetration compared to the sulfonyl-containing target compound .

Piperidine Derivatives in Receptor Antagonism

Compounds such as 4-chloro-N-(4-(4-(8-chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carbonyl)phenyl)butanamide (Example 1c from ) share the piperidine-carbonyl motif but incorporate chlorinated polycyclic systems.

  • Comparison :
    • The target compound’s benzylsulfonyl group may confer higher metabolic stability than chlorine-substituted analogs, which are prone to dehalogenation .
    • The absence of a bulky aromatic system (e.g., benzo[5,6]cyclohepta[1,2-b]pyridine) in the target compound could reduce off-target binding.

Piperidine vs. Piperazine in Enzyme Inhibition

Piperazine derivatives like 6-(4-{4-[3-(4-trifluoromethyl-phenyl)-propionyl]-piperazin-1-yl}-piperidine-1-carbonyl)-3H-benzooxazol-2-one (Example 2 from ) are designed as autotaxin inhibitors.

  • The target compound’s benzylsulfonyl group introduces steric and electronic effects distinct from the trifluoromethylphenyl group in the piperazine analog.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one CAS 939242-61-2
Molecular Weight ~450 (estimated) 153.15 417.5
Key Functional Groups Sulfonyl, carbonyl, piperidine Hydroxymethyl Benzyl, hydroxy
Lipophilicity (LogP) Moderate (predicted) Low High
Solubility Moderate (polar sulfonyl) High Low

Biological Activity

3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic compound that has garnered interest in various biological research areas due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C19H22N2O4S\text{Molecular Formula }C_{19}H_{22}N_{2}O_{4}S
PropertyValue
Molecular Weight374.5 g/mol
CAS Number2034308-17-1
IUPAC Name3-(4-benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2-one

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit in vitro antagonism against chemokine receptors, which play crucial roles in immune responses and inflammation. For instance, studies indicate that compounds with similar structures can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting potential applications in treating allergic responses or asthma .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of benzylpiperidine derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For example, related compounds have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that modifications to the piperidine structure enhance binding potency to molecular targets, which could be beneficial in drug design aimed at inhibiting specific enzymatic activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the introduction of different substituents can significantly alter its efficacy and selectivity towards biological targets. For example:

  • N-Alkyl Substituents : Variations in alkyl chain length have been shown to affect receptor binding affinity.
  • Functional Group Positioning : The position of the sulfonyl group relative to the piperidine nitrogen can influence the overall pharmacological profile.

Study on CCR3 Antagonism

In a notable study, a series of benzylpiperidine derivatives were screened for their ability to antagonize CCR3-mediated signaling pathways. The results indicated that certain structural modifications led to enhanced potency in inhibiting eotaxin-induced responses, highlighting the relevance of this compound in developing targeted therapies for allergic conditions .

Antibacterial Screening

Another investigation focused on the antibacterial properties of related pyridine derivatives. The study revealed that compounds with similar structural motifs exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum application potential .

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-(4-(benzylsulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a benzylsulfonyl-substituted piperidine intermediate with a 1-methylpyridin-2(1H)-one derivative. A critical step is the formation of the carbonyl linkage between the piperidine and pyridinone moieties, often achieved via activation with reagents like carbodiimides (e.g., DCC or EDC). For example, analogous compounds have been synthesized using acylation reactions under inert conditions, with yields optimized by controlling stoichiometry and reaction time (e.g., 37% yield in a similar piperidine-pyridinone synthesis) . Purification via column chromatography or recrystallization is essential to isolate the product in high purity (>98%), as confirmed by HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization and purity assessment of this compound?

  • 1H NMR : Proton signals for the benzylsulfonyl group (e.g., aromatic protons at δ 7.12–7.35) and piperidine protons (e.g., methylene groups at δ 1.72–2.02) are key identifiers .
  • ESI-MS : Molecular ion peaks (e.g., m/z = 418 [M + H]+ in a related compound) confirm the molecular weight .
  • HPLC : Reverse-phase methods with buffered mobile phases (e.g., methanol/sodium acetate pH 4.6) and UV detection ensure purity validation (>98% AUC) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s target specificity, particularly in neurological or enzymatic systems?

  • Target Identification : Screen against panels of receptors/enzymes (e.g., acetylcholine vesicular transporters or autotaxin) using radioligand binding assays or enzymatic activity assays. Structural analogs of piperidine-carboxamide derivatives have shown affinity for acetylcholine receptors, suggesting similar targeting strategies .
  • Functional Selectivity : Use cell-based assays (e.g., calcium flux or cAMP modulation) to assess agonist/antagonist behavior. For example, piperidine derivatives have been evaluated for dopamine receptor subtype selectivity via functionally selective assays .

Q. What strategies address contradictions in bioactivity data arising from structural modifications or assay variability?

  • SAR Studies : Systematically modify substituents (e.g., benzylsulfonyl vs. trifluoromethyl groups) and compare inhibitory potency (IC50) across assays. For instance, replacing the benzylsulfonyl group with a fluorophenyl moiety in related compounds altered autotaxin inhibition by >10-fold .
  • Assay Validation : Replicate results across orthogonal platforms (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out technical artifacts. Contradictions in cytotoxicity data (e.g., renal vs. hepatic cell lines) may reflect tissue-specific uptake or metabolism .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADME Prediction : Use tools like SwissADME to estimate GI absorption (e.g., high permeability predicted for piperidine derivatives) or BBB penetration. For example, analogs with reduced hydrogen bond donors (≤2) showed improved CNS bioavailability .
  • Docking Studies : Model interactions with target proteins (e.g., autotaxin’s hydrophobic pocket) to prioritize modifications enhancing binding energy. Piperidine ring conformations and sulfonyl group orientation are critical for target engagement .

Methodological Considerations

  • Data Reproducibility : Ensure synthetic batches are consistent via strict control of reaction conditions (temperature, solvent purity) and intermediate characterization .
  • Contradiction Resolution : Cross-validate bioactivity findings using in vivo models (e.g., rodent pharmacokinetic studies) to confirm in vitro results .

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